molecular formula C14H16N2O2S B2355043 3-amino-4-methyl-N-(3-methylphenyl)benzene-1-sulfonamide CAS No. 571162-74-8

3-amino-4-methyl-N-(3-methylphenyl)benzene-1-sulfonamide

Cat. No. B2355043
CAS RN: 571162-74-8
M. Wt: 276.35
InChI Key: GUTAXOCKIUEWFM-UHFFFAOYSA-N
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Description

“3-amino-4-methyl-N-(3-methylphenyl)benzene-1-sulfonamide” is a chemical compound with the CAS Number: 571162-74-8. It has a molecular weight of 276.36 . It is a crucial building block of many drug candidates .


Synthesis Analysis

The compound can be synthesized using a continuous flow microreactor system . The selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride results in the formation of this compound . The reaction process is relatively complicated due to the different chemical environments of the two amine groups .


Molecular Structure Analysis

The IUPAC name of the compound is 3-amino-4-methyl-N-(3-methylphenyl)benzenesulfonamide . The InChI code is 1S/C14H16N2O2S/c1-10-4-3-5-12(8-10)16-19(17,18)13-7-6-11(2)14(15)9-13/h3-9,16H,15H2,1-2H3 .


Chemical Reactions Analysis

The synthesis of this compound involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction process is complicated due to the coexistence of parallel monoacylation by-products and consecutive diacylation by-products .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

3-amino-4-methyl-N-(3-methylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-10-4-3-5-12(8-10)16-19(17,18)13-7-6-11(2)14(15)9-13/h3-9,16H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTAXOCKIUEWFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-4-methyl-N-(3-methylphenyl)benzene-1-sulfonamide

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